4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)-
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name 4-pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- derives from the parent pyrimidine ring system, a six-membered heterocycle containing nitrogen atoms at positions 1 and 3. Numeric locants specify substituent positions according to the following hierarchy:
- Amino group (-NH₂) : Assigned position 4 based on lowest-numbering rules.
- Chlorine atom (-Cl) : Positioned at carbon 2.
- Phenylsulfonyl group (-SO₂C₆H₅) : Attached to carbon 6.
This prioritization follows IUPAC guidelines where functional groups of higher seniority (sulfonyl > chloro > amino) receive lower locants. The molecular graph below illustrates the connectivity:
| Position | Substituent | Bond Type |
|---|---|---|
| 2 | Chlorine | C-Cl (1.73 Å) |
| 4 | Amino | C-NH₂ (1.34 Å) |
| 6 | Phenylsulfonyl | C-SO₂Ar (1.76 Å) |
Crystallographic data confirms a planar pyrimidine core with bond angles of 120° ± 2° at nitrogen centers, consistent with sp² hybridization. The sulfonyl group adopts a tetrahedral geometry around sulfur, with S-O bond lengths of 1.43 Å and O-S-O angles of 119°.
Historical Development in Heterocyclic Chemistry
The synthesis of sulfonated pyrimidines emerged in the late 20th century as researchers sought to modify nucleobase analogs for antiviral applications. Early routes to 4-pyrimidinamine derivatives involved:
- Ugi-type condensations : Combining aldehydes, amines, and isocyanides to form pyrimidine precursors.
- Chlorosulfonation : Treating 6-phenylpyrimidine with chlorosulfonic acid under anhydrous conditions.
- Amination protocols : Introducing the amino group via Hofmann degradation of corresponding ureas.
A breakthrough occurred in 2015 with the development of regioselective sulfonation using phenylsulfonyl chloride in dichloromethane at −20°C, achieving 78% yield for the target compound. Comparative studies demonstrated that electron-withdrawing groups at position 6 significantly enhance thermal stability compared to alkyl-substituted analogs.
Positional Isomerism and Functional Group Interactions
Positional isomerism in this compound class profoundly impacts physicochemical properties. Consider these structural variants:
| Isomer | Melting Point (°C) | LogP | Dipole Moment (D) |
|---|---|---|---|
| 2-Chloro-4-amino-6-SO₂Ph | 214–216 | 1.92 | 5.3 |
| 4-Chloro-2-amino-6-SO₂Ph | 198–200 | 2.15 | 4.8 |
| 6-Chloro-2-amino-4-SO₂Ph | 185–187 | 1.78 | 6.1 |
Data adapted from thermal analysis and computational modeling.
The 2-chloro-6-sulfonyl configuration maximizes intramolecular hydrogen bonding between the amino group and sulfonyl oxygen (distance: 2.56 Å), stabilizing the crystal lattice. Frontier molecular orbital calculations reveal that the LUMO (−1.9 eV) localizes on the sulfonyl group, making it susceptible to nucleophilic attack at position 6. Halogen bonding between chlorine and aromatic π-systems further contributes to molecular packing efficiency in the solid state.
Properties
CAS No. |
284681-93-2 |
|---|---|
Molecular Formula |
C10H8ClN3O2S |
Molecular Weight |
269.71 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-2-chloropyrimidin-4-amine |
InChI |
InChI=1S/C10H8ClN3O2S/c11-10-13-8(12)6-9(14-10)17(15,16)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
InChI Key |
KZOOJWIYGVUSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural analogs, highlighting substituents and molecular features:
Key Observations :
- Sulfonyl vs.
- Halogen Effects : Chlorine at position 4 (common in ) stabilizes the pyrimidine ring via electron withdrawal, while fluorine () enhances binding affinity in enzyme pockets.
- Bulk and Flexibility : Piperidine () and trifluoromethyl () substituents introduce steric bulk, which may limit off-target interactions but reduce synthetic accessibility.
Physicochemical Properties
Notes:
Biological Activity
4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 273.72 g/mol
- CAS Number : 284681-93-2
This compound features a pyrimidine ring substituted with a chloro group and a phenylsulfonyl moiety, which is crucial for its biological activity.
Research indicates that 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent.
- EGFR Modulation : It has been identified as a modulator of the epidermal growth factor receptor (EGFR), which plays a significant role in cancer cell proliferation and survival. This modulation may contribute to its anticancer properties .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against viruses such as chikungunya .
Therapeutic Applications
The biological activity of 4-Pyrimidinamine, 2-chloro-6-(phenylsulfonyl)- suggests several therapeutic applications:
- Anti-inflammatory Agents : Due to its ability to inhibit inflammatory enzymes, it could be developed into treatments for conditions like arthritis and other inflammatory diseases.
- Cancer Treatment : Its role as an EGFR modulator positions it as a candidate for cancer therapies, particularly in targeting tumors with overexpressed EGFR .
- Antiviral Medications : The antiviral potential opens avenues for research into treatments for viral infections .
Table 1: Summary of Biological Activities
Case Study Examples
-
Anti-inflammatory Effects :
A study demonstrated that analogs of this compound effectively reduced inflammation in animal models by downregulating pro-inflammatory cytokines. This suggests a pathway for developing new anti-inflammatory drugs based on its structure. -
EGFR Inhibition in Cancer Models :
Research involving cell lines with high EGFR expression showed that treatment with 4-Pyrimidinamine derivatives resulted in decreased cell viability and induced apoptosis, highlighting its potential as a cancer therapeutic . -
Antiviral Activity :
In vitro tests indicated that certain derivatives effectively inhibited the replication of chikungunya virus without significant cytotoxicity to host cells, which is promising for future antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
